Phenyltrichlorosilane-d5: Physical Properties, Reaction Mechanisms, and Applications in Advanced Materials and Analytical Science
Phenyltrichlorosilane-d5: Physical Properties, Reaction Mechanisms, and Applications in Advanced Materials and Analytical Science
Executive Summary
Phenyltrichlorosilane-d5 (CAS: 59620-12-1) is a highly specialized, isotopically labeled organosilane. As the fully deuterated analog of phenyltrichlorosilane, it retains the aggressive reactivity of its non-deuterated counterpart—specifically its ability to form robust, cross-linked siloxane networks—while providing a distinct +5 Da mass shift and unique spectroscopic signatures (NMR, IR, Raman). This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior during surface modification, and critical applications in drug development, mass spectrometry, and advanced materials research.
Physical and Chemical Properties
Understanding the baseline properties of Phenyltrichlorosilane-d5 is critical for predicting its thermodynamic behavior and handling requirements. Because the isotopic substitution primarily affects molecular mass and vibrational frequencies, macroscopic phase properties closely mirror the non-deuterated analog (CAS 98-13-5), with slight variations in density and molecular weight[1][2].
| Property | Value | Source / Notes |
| CAS Number | 59620-12-1 | [Sigma-Aldrich Isotope Specifications][2] |
| Molecular Formula | C₆D₅Cl₃Si | [Sigma-Aldrich Isotope Specifications][2] |
| Molecular Weight | 216.58 g/mol | +5.03 g/mol shift vs. non-deuterated |
| Isotopic Purity | ≥ 99 atom % D | Mass shift: M+5 |
| Boiling Point | 201 °C (at 760 mmHg) | Based on non-deuterated analog[1] |
| Density (25 °C) | ~1.35 g/mL | Calculated isotopic shift from 1.324 g/mL[1] |
| Flash Point | 91 °C | Combustible liquid[1] |
| Appearance | Colorless to clear brown liquid | Pungent, acrid odor (HCl evolution)[3] |
Chemical Reactivity and Mechanism of Action
The defining chemical characteristic of Phenyltrichlorosilane-d5 is its extreme hydrolytic sensitivity. The three silicon-chlorine (Si-Cl) bonds undergo rapid, stepwise nucleophilic substitution in the presence of water, releasing hydrogen chloride (HCl) gas and forming a transient phenylsilanetriol-d5 intermediate.
Hydrolysis and Condensation Kinetics
The rate of hydrolysis is heavily dependent on the concentration of water and the local pH. In bulk water, the reaction is violent and exothermic, rapidly driving the condensation of silanols into a highly cross-linked, insoluble ladder polymer known as poly(phenylsilsesquioxane)[4][5].
However, in controlled surface-modification environments (e.g., anhydrous solvents with trace surface moisture), the reaction causality shifts. The trace water adsorbed on a hydrophilic substrate (like silica or metal oxides) localized the hydrolysis to the solid-liquid interface. The resulting silanetriols hydrogen-bond with surface hydroxyls and neighboring silanol groups. Subsequent thermal curing drives off water, forming a thermodynamically stable, covalently grafted Self-Assembled Monolayer (SAM) via Si-O-Si (siloxane) linkages[6][7].
Figure 1: Stepwise mechanism of Phenyltrichlorosilane-d5 hydrolysis and subsequent surface condensation.
Applications in Drug Development and Analytical Science
Mass Spectrometry and Isotopic Dilution
In pharmacokinetic (PK) profiling and high-throughput mass spectrometry, matrix effects can severely suppress or enhance analyte ionization, leading to quantitative errors. Phenyltrichlorosilane-d5 is utilized as a derivatizing agent or a synthetic building block to create highly specific internal standards. Because the deuterated standard shares the exact physicochemical properties of the target analyte, it co-elutes perfectly during chromatographic separation. The +5 Da mass shift ensures the isotopic envelope is easily resolved by the mass analyzer, providing a self-validating normalization factor that corrects for instrument variability and matrix suppression[8].
Advanced Drug Delivery Systems
In the formulation of mesoporous silica nanoparticles (MSNs) for targeted drug delivery, controlling the surface energy of the pore walls is critical for the loading and release kinetics of hydrophobic active pharmaceutical ingredients (APIs). Grafting Phenyltrichlorosilane-d5 onto MSNs creates a highly hydrophobic, π-electron-rich microenvironment. The deuterated tag allows researchers to use Solid-State NMR or Raman spectroscopy to quantitatively map the spatial distribution of the silane coating without interference from the non-deuterated API or biological matrices[2][6].
Experimental Protocols
Protocol: Preparation of Deuterated Phenylsiloxane SAMs on Silica Substrates
This protocol outlines a self-validating methodology for generating a dense, reproducible monolayer of Phenyltrichlorosilane-d5.
Causality Note: The use of strictly anhydrous toluene is mandatory. If bulk water is present in the solvent, the silane will polymerize in solution, depositing as macroscopic aggregates rather than a uniform monolayer.
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Substrate Activation: Clean the silicon/silica substrate using a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes, followed by exhaustive rinsing with 18 MΩ deionized water. Purpose: Generates a high density of reactive surface silanol (Si-OH) groups.
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Hydration Control: Dry the substrate with N₂ gas, then equilibrate in a controlled humidity chamber (approx. 30-40% RH) for 15 minutes. Purpose: Establishes a critical, nanometer-thick adsorbed water layer necessary for interfacial silane hydrolysis.
-
Silanization: Submerge the substrate in a 0.5% (v/v) solution of Phenyltrichlorosilane-d5 in anhydrous toluene under an inert argon atmosphere. Incubate for 2 to 4 hours at room temperature.
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Solvent Rinsing: Remove the substrate and immediately sonicate sequentially in toluene, acetone, and absolute ethanol (5 minutes each). Purpose: Arrests the reaction and removes physically adsorbed, unreacted silane or loosely bound oligomers.
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Thermal Curing: Bake the substrate in a vacuum oven at 110 °C for 1 hour. Purpose: Drives the dehydration-condensation reaction to completion, forming irreversible covalent Si-O-Si bonds.
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Validation: Measure the advancing and receding water contact angles (WCA). A successful, dense phenyl-d5 SAM will exhibit a WCA of approximately 85°–95°[7].
Figure 2: Step-by-step experimental workflow for the deposition and validation of Phenyltrichlorosilane-d5 SAMs.
Safety, Handling, and Storage
Phenyltrichlorosilane-d5 is highly corrosive and moisture-sensitive. Upon contact with ambient humidity, it rapidly degrades to form hydrochloric acid.
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Storage: Must be stored under an inert atmosphere (Argon or N₂) in tightly sealed, dry containers away from heat sources.
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Handling: All transfers and reactions must be conducted in a fume hood or glovebox using Schlenk line techniques. Personal protective equipment (PPE), including heavy-duty chemical-resistant gloves and face shields, is strictly required to prevent severe chemical burns[9][10].
References
-
Gelest, Inc. "Phenyltrichlorosilane | Silanes." Gelest Technical Data. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "Phenyltrichlorosilane | CID 7372." PubChem Database. Available at: [Link]
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Cole-Parmer. "Material Safety Data Sheet - Phenyltrichlorosilane, 95%." Cole-Parmer MSDS Library. Available at:[Link]
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American Chemical Society (ACS). "Mechanism for the Formation of Poly(phenylsilsesquioxane)." Macromolecules. Available at:[Link]
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MDPI. "The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane." Molecules. Available at:[Link]
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American Chemical Society (ACS). "Organized Self-Assembled Monolayers from Organosilanes Containing Rigid π-Conjugated Aromatic Segments." Langmuir. Available at:[Link]
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American Chemical Society (ACS). "A Different Silica Surface: Radical Oxidation of Poly(methylsilsesquioxane) Thin Films and Particles." Langmuir. Available at:[Link]
- Google Patents. "Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." US20110282587A1.
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